N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine
Description
N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 1160294-96-1) is a triarylamine derivative featuring a central biphenyl core substituted with carbazole and phenyl groups. This compound is distinguished by its extended π-conjugation, which enhances charge transport properties, making it valuable in organic electronics, particularly as a hole transport layer (HTL) in quantum dot light-emitting diodes (QLEDs) and organic light-emitting diodes (OLEDs) . Its synthesis involves palladium-catalyzed cross-coupling reactions, yielding high purity (92%) via column chromatography . Key physical properties include a molecular weight of 486.62 g/mol and solubility in organic solvents such as dichloromethane and toluene .
Properties
IUPAC Name |
4-phenyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N2/c1-4-12-35(13-5-1)37-20-27-42(28-21-37)49(43-29-22-38(23-30-43)36-14-6-2-7-15-36)44-31-24-39(25-32-44)40-26-33-48-46(34-40)45-18-10-11-19-47(45)50(48)41-16-8-3-9-17-41/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLONVAUUPEURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
The biphenyl backbone is constructed via palladium-catalyzed Suzuki-Miyaura coupling between aryl halides and boronic acids. For example, coupling 4-bromobiphenyl with a boronate ester intermediate yields critical intermediates. A representative reaction from Ambeed illustrates this process:
This step achieves moderate yields due to steric hindrance from the bulky biphenyl groups, necessitating optimized catalyst loading.
Buchwald-Hartwig Amination for Carbazole Integration
The carbazole moiety is introduced via Buchwald-Hartwig amination, coupling aryl halides with amines under palladium catalysis. For instance, reacting 3-bromo-9-phenylcarbazole with a biphenylamine intermediate forms the target compound’s core. Typical conditions include:
Final Coupling and Purification
The last step involves coupling the biphenyl and carbazole intermediates under inert conditions. Purification via column chromatography or recrystallization ensures >98% purity, critical for optoelectronic applications.
Key Intermediates and Their Synthesis
Boronate Ester Intermediate
A critical precursor, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine, is synthesized via Miyaura borylation:
This intermediate enables efficient Suzuki couplings with aryl halides.
Carbazole-Bearing Aryl Halides
3-Bromo-9-phenylcarbazole is prepared via Ullmann coupling between carbazole and bromobenzene, followed by regioselective bromination at the 3-position.
Reaction Condition Optimization
Catalyst Systems
Solvent and Temperature Effects
Base Selection
-
Weak Bases (e.g., Na₂CO₃) : Suitable for Suzuki couplings to avoid side reactions.
-
Strong Bases (e.g., Cs₂CO₃) : Essential for deprotonating amines in Buchwald-Hartwig reactions.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Replacing batch reactors with flow systems improves heat transfer and reduces reaction times, enhancing scalability.
Catalyst Recycling
Immobilized palladium catalysts on silica or magnetic nanoparticles enable reuse, lowering production costs.
Solvent Recovery
Distillation systems recover toluene and dioxane, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents slow reaction kinetics. Solutions include:
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and carbazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction could produce biphenyl amines.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism by which N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine exerts its effects involves interactions with molecular targets and pathways. These interactions can influence electronic properties, making it useful in electronic and photonic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of triarylamine-based HTLs. Below is a comparative analysis with structurally related derivatives:
Key Findings
Charge Transport Efficiency: The target compound lacks bulky substituents like fluorenyl groups (seen in PCBBiF and BCFN), resulting in lower molecular weight (486.62 vs. Fluorenyl-containing derivatives (e.g., PCBBiF) exhibit superior thermal stability due to rigid, planar structures but may suffer from aggregation issues in thin films .
Device Performance: In QLEDs, the target compound improves electron-hole balance when used in ZnO-based interlayers, achieving comparable efficiency to PCBBiF but at lower material costs . Carbazole-free analogues (e.g., dibenzophenazine derivatives) show higher thermal stability but lower hole mobility, limiting their utility in high-brightness OLEDs .
Synthetic Complexity :
- The target compound is synthesized in fewer steps (92% yield) compared to fluorenyl derivatives, which require additional functionalization .
Optoelectronic Tuning :
- Substituting biphenyl with thiophene (e.g., N,N-bis(4′-(hexyloxy)-biphenyl-4-yl)thiophen-2-amine) enhances photovoltaic properties but reduces OLED efficiency due to lower triplet energy levels .
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS No. 1028648-47-6) is an organic compound characterized by a complex structure that includes biphenyl and carbazole moieties. Its molecular formula is C₄₈H₃₄N₂, and it has garnered attention for its potential biological activities, particularly in the fields of oncology and material science.
Chemical Structure and Properties
The compound's structure features multiple aromatic rings which contribute to its electronic properties. The significant aspects of its chemical structure include:
- Biphenyl Units : These enhance the compound's stability and electronic properties.
- Carbazole Moiety : Known for its role in organic electronics, the carbazole unit also exhibits notable biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of carbazole derivatives, including those similar to this compound. Research indicates that carbazole derivatives can inhibit various cancer cell lines through several mechanisms:
- Cell Viability Assays : Compounds structurally related to this amine have been tested against MCF-7 breast cancer cells. For instance, certain derivatives exhibited IC₅₀ values as low as 0.38 µM, indicating potent antiproliferative effects .
- Mechanism of Action : The compound may induce apoptosis and inhibit key signaling pathways such as PI3K/Akt/mTOR, which are crucial for tumor survival .
Antioxidant Activity
Carbazole derivatives are also recognized for their antioxidant properties. The radical scavenging capabilities of these compounds have been evaluated using DPPH assays, demonstrating their potential to protect cells from oxidative stress .
Structure-Bioactivity Relationship (S-BAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy. Key factors include:
| Structural Feature | Biological Activity |
|---|---|
| Biphenyl Units | Enhance stability and electronic properties |
| Carbazole Moiety | Contributes to anticancer and antioxidant activities |
| Substituents on Aromatic Rings | Influence solubility and bioavailability |
Case Studies
Several case studies have explored the biological activity of compounds with similar structures:
- Study on Anticancer Activity : A novel series of carbazole derivatives were synthesized and tested against various cancer cell lines. The most promising candidates showed significant inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Activity : Compounds derived from carbazole structures demonstrated effectiveness against bacterial strains such as E. coli and S. aureus, with zones of inhibition ranging from 16.82 mm to 26.08 mm at specific concentrations .
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, typically starting from precursors like 3-(4-bromophenyl)-9-phenyl-9H-carbazole and [1,1'-biphenyl]-4-amine. The reaction proceeds under inert conditions with a base (e.g., potassium carbonate) and is purified via column chromatography (hexane:ethyl acetate = 4:1), yielding ~92% purity. Key steps include Buchwald-Hartwig amination or Suzuki-Miyaura coupling, with characterization by ¹H/¹³C-NMR and CHN analysis .
Q. What characterization techniques confirm its structure and purity?
- NMR Spectroscopy : ¹H and ¹³C-NMR verify aromatic proton environments and carbazole/biphenyl connectivity .
- Elemental Analysis (CHN) : Confirms empirical formula consistency .
- Melting Point and Rf Values : Used to assess purity and compound identity .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-N and C-C bonds .
Q. What are the recommended storage conditions?
Store in airtight, corrosion-resistant containers at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles. For short-term use, room temperature in a dry, ventilated environment is acceptable .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized during scale-up?
- Catalyst Selection : Use Pd(OAc)₂/XPhos systems for efficient C-N coupling, reducing side reactions .
- Solvent Optimization : Employ degassed toluene or THF to minimize oxidation byproducts .
- Purification Refinement : Gradient elution in column chromatography improves separation of structurally similar impurities .
Q. What strategies address solubility challenges in experimental applications?
- Solvent Screening : Test high-polarity solvents (e.g., DMSO, chloroform) with pre-heating to 37°C and ultrasonication to enhance dissolution .
- Stock Solution Preparation : Prepare concentrated solutions in DMSO (e.g., 10 mM) and dilute with aqueous buffers to avoid precipitation .
Q. How do structural modifications influence electroluminescent properties?
- Carbazole Modifications : Introducing electron-withdrawing groups (e.g., -Br) on the carbazole moiety enhances hole-transport capabilities in OLEDs.
- Biphenyl Tuning : Extending conjugation via biphenyl groups improves charge carrier mobility, as observed in analogous compounds used in organic light-emitting diodes (OLEDs) .
Q. How to resolve discrepancies in reported toxicity data?
- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assays) to validate conflicting classifications (e.g., non-toxic vs. acute toxicity categories) .
- GHS Compliance : Cross-reference safety data sheets (SDS) for hazard statements (e.g., H315-H319-H335) and ensure lab protocols align with EU/CLP regulations .
Data Contradiction Analysis
Q. Why do safety classifications vary across studies?
Discrepancies arise from differences in testing methodologies (e.g., oral vs. dermal exposure routes) and sample purity. For example, classifies related biphenylamines as non-toxic, while and highlight acute toxicity risks. Researchers should prioritize batch-specific SDS and validate toxicity via in-house assays .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
